molecular formula C12H20O2 B7873697 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione

Cat. No.: B7873697
M. Wt: 196.29 g/mol
InChI Key: RRTHRWSHWOUDED-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C12H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 4,4-dimethylpentan-2-one under acidic or basic conditions to form the desired diketone. The reaction typically requires a catalyst, such as an acid or base, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclopentyl-4,4-dimethylpentane-1,3-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that facilitate specific biochemical reactions. The pathways involved can vary depending on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a similar cyclopentyl structure.

    4,4-Dimethylpentan-2-one: Another diketone with a similar carbon backbone.

    1-Cyclopentyl-4,4-dimethylpentan-3-one: A closely related compound with a slight variation in the position of the ketone groups.

Uniqueness

1-Cyclopentyl-4,4-dimethylpentane-1,3-dione is unique due to its specific combination of cyclopentyl and dimethylpentane structures, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-4,4-dimethylpentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-12(2,3)11(14)8-10(13)9-6-4-5-7-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTHRWSHWOUDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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